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Compound of Interest |

Compound Name: 2-Methoxy-5-methylphenol-d3
Cat. No.: B12366990
Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite extensive searches, a specific CAS number for 2-Methoxy-5-
methylphenol-d3 could not be located. The information presented in this guide is based on its
non-deuterated analog, 2-Methoxy-5-methylphenol (CAS: 1195-09-1), also known as
isocreosol or 5-methylguaiacol. The "-d3" designation implies the substitution of three hydrogen
atoms with deuterium atoms, most likely on the methoxy group (-OCH3 becoming -OCD3). This
substitution would increase the molecular weight by approximately 3.018 Da. While the
chemical reactivity remains largely the same, the kinetic isotope effect may alter reaction rates
and metabolic pathways, a critical consideration in drug development.

Core Compound Properties: 2-Methoxy-5-
methylphenol

2-Methoxy-5-methylphenol is an organic compound that finds application as a building block in
the synthesis of various pharmaceuticals and as a flavoring and fragrance agent.[1] Its
antioxidant and antimicrobial properties also make it a valuable ingredient in cosmetics and
personal care products.[1]

Table 1: Physicochemical Properties of 2-Methoxy-5-methylphenol
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Property Value Source

CAS Number 1195-09-1 213114151611 7181e]

Molecular Formula CsH1002 315171

Molecular Weight 138.16 g/mol [31[5]
White to off-white crystalline

Appearance _ [4]
powder or solid

Melting Point 37-39 °C [1]

Boiling Point 115-117 °C at 20 mmHg

N Slightly soluble in water (5.5

Solubility
g/L at 25 °C)

IUPAC Name 2-methoxy-5-methylphenol [6][8]
Isocreosol, 5-Methylguaiacol,

Synonyms

2-Hydroxy-4-methylanisole

Table 2: Spectroscopic Data for 2-Methoxy-5-methylphenol

Spectroscopic Data

Details

Source

1H NMR

Spectrum available in various

databases

13C NMR

Spectrum available in various
databases

Mass Spectrometry

Major peaks at m/z 138 (M+),
123, 95, 77

[6]

IR Spectroscopy

Characteristic peaks for O-H,
C-H (aromatic and aliphatic),

and C-O stretching

Experimental Protocols
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Due to the lack of specific experimental protocols for 2-Methoxy-5-methylphenol-d3, this
section details a general synthesis method for its non-deuterated counterpart and a
representative protocol for the deuteration of a methoxy group on an aromatic ring.

2.1. Synthesis of 2-Methoxy-5-methylphenol

A common method for the synthesis of 2-methoxy-5-methylphenol involves the hydroxylation of
p-methoxytoluene.

e Reaction: p-methoxytoluene — 2-methoxy-5-methylphenol
e Procedure:
o Dissolve p-methoxytoluene in a suitable organic solvent.

o Introduce a hydroxylating agent (e.g., a peroxy acid or other oxidizing agent) under
controlled temperature conditions.

o The reaction mixture is stirred for a specified time to ensure complete reaction.

o Upon completion, the reaction is quenched, and the product is extracted using an

appropriate solvent.

o The extracted product is then purified using techniques such as distillation or
chromatography to yield 2-methoxy-5-methylphenol.

2.2. General Protocol for Deuteration of a Methoxy Group (lllustrative)

The deuteration of the methoxy group to produce 2-Methoxy-5-methylphenol-d3 would
typically involve the use of a deuterated methylating agent.

o Reaction: A suitable precursor + CDs3l - 2-Methoxy-5-methylphenol-d3
e lllustrative Procedure (Williamson Ether Synthesis):

o Start with a precursor molecule such as 2-hydroxy-5-methylphenol.
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o Deprotonate the phenolic hydroxyl group using a strong base (e.g., sodium hydride) in an
aprotic solvent (e.g., THF) to form the corresponding phenoxide.

o Introduce a deuterated methylating agent, such as deuterated methyl iodide (CDsl) or
deuterated dimethyl sulfate ((CD3)2S0a).

o Allow the reaction to proceed, typically with heating, to facilitate the SN2 reaction, forming
the deuterated ether.

o Work-up the reaction mixture by quenching any remaining base and extracting the
product.

o Purify the final product, 2-Methoxy-5-methylphenol-d3, using column chromatography or
distillation.

Workflow for Deuteration
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Caption: lllustrative workflow for the synthesis of 2-Methoxy-5-methylphenol-d3.
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Potential Signaling Pathway Involvement

While there is no specific information on the signaling pathways directly involving 2-Methoxy-5-
methylphenol, its structural similarity to other phenolic compounds suggests potential
interactions with pathways related to oxidative stress and inflammation. Phenolic compounds
are known to act as antioxidants by scavenging free radicals.

Potential Antioxidant Mechanism
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Caption: Potential antioxidant mechanism of 2-Methoxy-5-methylphenol.

Applications in Research and Drug Development

The primary utility of deuterated compounds like 2-Methoxy-5-methylphenol-d3 in drug
development lies in pharmacokinetic studies. The substitution of hydrogen with deuterium can
slow down metabolic processes that involve the breaking of C-H bonds (the kinetic isotope
effect). This can lead to:
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 Increased half-life: The drug remains in the body for a longer period.

¢ Reduced toxic metabolites: If a toxic metabolite is formed through the cleavage of a C-H
bond, deuteration at that position can reduce its formation.

e Improved metabolic stability: The drug is less susceptible to breakdown by metabolic
enzymes.

These properties make deuterated compounds valuable tools for optimizing the
pharmacokinetic profiles of drug candidates.

Logical Relationship in Drug Development
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Caption: Role of deuteration in improving drug candidate profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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